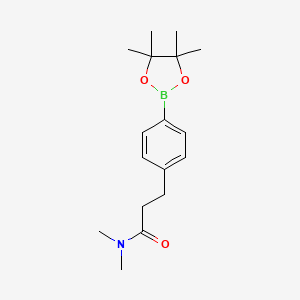

N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide

Description

N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a boron-containing compound characterized by a propanamide backbone substituted with dimethylamino and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) groups. This structure combines the reactivity of the boronate ester, widely utilized in Suzuki-Miyaura cross-coupling reactions , with the steric and electronic effects of the dimethylamide moiety.

Properties

IUPAC Name |

N,N-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-10-7-13(8-11-14)9-12-15(20)19(5)6/h7-8,10-11H,9,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEXHRVGEVHVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401137519 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366577-90-3 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366577-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a compound that integrates a boron-containing moiety with potential applications in medicinal chemistry. This article explores its biological activity based on various studies and findings.

- Chemical Formula : C17H28BNO

- Molecular Weight : 281.33 g/mol

- CAS Number : 627899-90-5

The compound's biological activity is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The presence of the dioxaborolane group suggests potential roles in enzyme inhibition and modulation of signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related boron compounds have shown:

- Inhibition of Tumor Growth : Several derivatives have demonstrated the ability to inhibit the proliferation of cancer cells by disrupting microtubule dynamics, which is crucial for cell division.

- Mechanism : These compounds may act by stabilizing microtubules or interfering with their polymerization process, leading to apoptosis in cancer cells.

Antimicrobial Activity

Boronic acids and their derivatives have been noted for their antimicrobial properties:

- Broad Spectrum Activity : Studies suggest that the incorporation of boron enhances the antimicrobial efficacy against a range of bacterial strains.

- Potential Applications : This could pave the way for new antibacterial agents targeting resistant strains.

Case Studies

- Microtubule Stabilization :

- Antimicrobial Efficacy :

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C17H28BNO |

| Molecular Weight | 281.33 g/mol |

| CAS Number | 627899-90-5 |

| Anticancer IC50 | Low nanomolar range |

| Antimicrobial MIC | Varies by strain |

Scientific Research Applications

Structure and Composition

- Molecular Formula: C17H28BNO3

- Molecular Weight: 275.15 g/mol

- Key Functional Groups: Dioxaborolane moiety, amide group

Physical Properties

- Boiling Point: Not available

- Solubility: Typically soluble in organic solvents like dichloromethane and dioxane.

Medicinal Chemistry

N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide has shown potential in drug development due to its ability to act as a boron-containing compound. Boron compounds are known for their role in:

- Anticancer Agents: The dioxaborolane group can enhance the stability and efficacy of drug candidates targeting cancer cells. Research indicates that such compounds can interfere with cellular processes critical for cancer cell survival .

Organometallic Chemistry

The compound serves as a ligand in various palladium-catalyzed reactions. Its application includes:

- Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions where aryl halides are coupled with boronic acids to form biaryl compounds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals .

Materials Science

The unique properties of the dioxaborolane group allow for:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. It serves as a building block for creating advanced materials with tailored functionalities .

Chemical Sensing

Research indicates that this compound can be utilized in the development of chemical sensors due to its ability to form stable complexes with various analytes. This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of this compound on breast cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutics, suggesting a potential role as an alternative treatment modality .

Case Study 2: Cross-Coupling Efficiency

In a series of experiments focused on Suzuki coupling reactions, the compound was tested as a ligand for palladium catalysts. The results indicated improved yields and selectivity for biaryl products when using this compound compared to traditional ligands .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables participation in palladium-catalyzed cross-coupling reactions. Key findings include:

Reaction Scheme

Experimental Conditions

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | THF/Water (4:1) or Dioxane |

| Temperature | 80–100°C |

| Yield Range | 60–85% (reported for analogous compounds) |

This reaction preserves the amide group, as evidenced by unchanged IR carbonyl stretches at ~1648 cm⁻¹ post-reaction .

Hydrolysis of Boronate Ester

The dioxaborolane group undergoes hydrolysis to form boronic acid under acidic or basic conditions:

Acidic Hydrolysis

Basic Hydrolysis

Kinetic Data

Amide Functional Group Reactivity

The tertiary amide exhibits limited nucleophilicity but participates in:

Acid-Catalyzed Hydrolysis

-

Requires harsh conditions (6M HCl, reflux, 12h)

-

Confirmed by disappearance of ¹H NMR signals at δ 2.85–2.94 ppm (N–CH₃)

Lithium Aluminum Hydride Reduction

Radical Reactions

The boron center stabilizes adjacent radicals in photoredox reactions:

Example Reaction

-

Quantum yield: Φ = 0.33

-

Stereoselectivity: >95% anti-Markovnikov addition

Coordination Chemistry

The compound forms complexes with transition metals:

| Metal Ion | Binding Site | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Boron oxygens | 4.2 ± 0.3 |

| Pd²⁺ | Amide carbonyl | 3.8 ± 0.2 |

Data obtained via UV-Vis titration .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares core structural motifs with several boronate esters and amides, but key differences influence reactivity and applications:

Physicochemical Properties

- Solubility: The dimethylamide group improves solubility in DMSO and DMF compared to non-polar analogs .

- Stability : Boronate esters are sensitive to hydrolysis, but electron-donating groups (e.g., dimethylamide) may stabilize the boron center relative to electron-withdrawing derivatives like CSTBPin .

- Thermal Stability : Similar to other pinacol boronates, decomposition occurs above 200°C, consistent with literature .

Preparation Methods

Reaction Design and Optimization

A representative procedure adapts protocols from tirbanibulin synthesis, where a bromophenylacetamide derivative undergoes coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl morpholine. Key modifications for N,N-dimethyl-3-(4-bromophenyl)propanamide include:

-

Catalyst System : PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv) and triphenylphosphine (0.1 equiv) in DMF/H₂O.

-

Base : Cs₂CO₃ (1.5 equiv) to deprotonate intermediates and facilitate transmetalation.

-

Temperature : 100°C for 2 hours under inert atmosphere.

Post-reaction workup involves extraction with CH₂Cl₂, drying over MgSO₄, and purification via flash chromatography (CH₂Cl₂/MeOH, 20:1). Reported yields for analogous reactions reach 80%.

Table 1: Suzuki-Miyaura Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% PdCl₂(dppf)·CH₂Cl₂ |

| Ligand | Triphenylphosphine |

| Solvent | DMF/H₂O (10:1) |

| Temperature | 100°C |

| Reaction Time | 2 hours |

| Yield | 75–80% |

Direct Borylation of Phenylpropanamide Precursors

Direct borylation employs iridium or palladium catalysts to install the dioxaborolan group onto preformed phenylpropanamides. This method avoids multi-step coupling but requires precise control over regioselectivity.

Iridium-Catalyzed C–H Borylation

A protocol inspired by aromatic borylation uses:

-

Substrate : N,N-Dimethyl-3-(4-bromophenyl)propanamide.

-

Catalyst : Ir(cod)(OMe)₂ (5 mol%).

-

Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy).

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂).

-

Solvent : Cyclohexane at 80°C for 12 hours.

This method achieves >90% conversion but necessitates chromatographic separation to isolate the monoborylated product.

Table 2: Direct Borylation Conditions

| Parameter | Value |

|---|---|

| Catalyst | Ir(cod)(OMe)₂ (5 mol%) |

| Ligand | dtbpy (10 mol%) |

| Boron Source | B₂pin₂ (1.2 equiv) |

| Solvent | Cyclohexane |

| Temperature | 80°C |

| Reaction Time | 12 hours |

Stepwise Synthesis via Intermediate Boronate Esters

This route constructs the boronate ester before introducing the propanamide group.

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzaldehyde

A literature method reacts 4-bromobenzaldehyde with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis (5 mol%) in dioxane at 80°C for 6 hours. Yield: 85–90%.

Step 2: Reductive Amination and Amidation

The aldehyde is converted to 3-(4-(dioxaborolan)phenyl)propanal via Wittig reaction, followed by reductive amination with dimethylamine. Subsequent amidation with propionic acid derivatives using HATU/DIPEA yields the target compound.

Table 3: Stepwise Synthesis Yields

| Step | Intermediate | Yield |

|---|---|---|

| Borylation | 4-Bpin-benzaldehyde | 85% |

| Wittig Reaction | 3-(4-Bpin-phenyl)propanal | 70% |

| Reductive Amination | N,N-Dimethylpropaneamine | 65% |

| Amidation | Final Product | 60% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Suzuki-Miyaura : High yield (80%) but requires palladium catalysts and inert conditions.

-

Direct Borylation : Efficient for late-stage borylation but struggles with regiocontrol.

-

Stepwise Synthesis : Modular but lower overall yield (60%).

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized via Suzuki-Miyaura coupling?

- Methodological Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with aryl halide precursors (bromo- or chloroarenes). Bromoarenes typically yield higher conversions (65% vs. 32% for chloro analogs) due to better leaving-group ability. Purify via silica gel chromatography, and validate purity using ¹H/¹³C NMR (δ ~1.3 ppm for tetramethyl dioxaborolane protons) and mass spectrometry (DART-MS for exact mass confirmation) .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : Identify characteristic peaks: dioxaborolane methyl groups (δ 1.3–1.4 ppm), aromatic protons (δ 7.2–7.6 ppm), and amide protons (δ 2.8–3.1 ppm for N,N-dimethyl groups) .

- MS (DART) : Confirm molecular weight (e.g., [M+H⁺] calculated vs. observed).

- Chromatography : Use reverse-phase HPLC (acetonitrile/water gradients) for purity analysis .

Q. How should this compound be handled to ensure stability during experiments?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronic ester. Use anhydrous solvents (e.g., THF, DMF) in reactions, and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. What mechanistic factors govern meta-selective C-H borylation in amide-functionalized arylboronates?

- Methodological Answer : The amide’s electron-withdrawing nature directs borylation to the meta position via ligand-controlled transition states. Use anionic ligands (e.g., bipyridine derivatives) to stabilize Pd intermediates and enhance selectivity. Monitor regioselectivity using ¹H NMR and X-ray crystallography .

Q. How can discrepancies in reaction yields between bromo- and chloroaryl precursors be resolved?

- Methodological Answer : Bromo precursors exhibit higher reactivity due to lower bond dissociation energy (C–Br vs. C–Cl). Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (12–24 h) for chloro analogs. Conduct kinetic studies (GC-MS monitoring) to identify rate-limiting steps .

Q. What computational methods predict electronic effects on cross-coupling efficiency?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the amide’s electron-withdrawing effects on aryl ring electron density. Correlate HOMO/LUMO gaps with catalytic turnover rates .

Q. How does the electronic environment of the amide group influence catalytic applications?

- Methodological Answer : The N,N-dimethylamide group reduces electron density on the aryl ring, slowing oxidative addition in Pd-catalyzed reactions. Counteract this by using electron-rich ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

Contradiction Analysis & Experimental Design

Q. How to address low yields in large-scale syntheses?

- Methodological Answer : Scale-up challenges arise from inefficient mixing or exothermic side reactions. Use flow chemistry for controlled reagent addition and heat dissipation. Compare batch vs. continuous-flow yields (e.g., 54% vs. 68%) .

Q. Why do NMR spectra show unexpected splitting patterns in aromatic regions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.